7-METHOXY-5-METHYL-1H-INDAZOLE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-methoxy-5-methyl-1H-indazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-5-10-11-9(7)8(4-6)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
CDUISYFVPCSZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 5 Methyl 1h Indazole and Analogous Indazole Derivatives
Classical and Contemporary Approaches to Indazole Ring Construction
The construction of the indazole ring is a central theme in heterocyclic chemistry, with methods evolving from classical cyclization reactions to modern transition-metal-catalyzed processes. The first synthesis was reported by Emil Fisher in the 1880s, involving the thermal cyclization of o-hydrazinocinnamic acid. nih.gov Since then, a diverse array of strategies has been developed to access this important heterocyclic motif.
Cyclization Reactions
Cyclization reactions represent a foundational approach to indazole synthesis, often involving the formation of the critical N-N bond or a C-N bond to close the pyrazole (B372694) ring. A common strategy involves the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones, often promoted by agents like polyphosphoric acid (PPA). google.com Another approach is the reductive cyclization of o-nitrobenzylidene derivatives. For instance, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. nih.govgoogle.com
Modern cyclization methods include [3+2] dipolar cycloaddition reactions, where arynes react with diazo compounds. nih.govnih.gov This method provides a direct route to the indazole skeleton and is tolerant of a wide range of functional groups. nih.gov Additionally, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been developed to selectively produce various tautomeric forms of indazoles, including the 1H- and 2H-isomers. nih.gov
Table 1: Overview of Selected Cyclization Strategies for Indazole Synthesis
| Reaction Type | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Hydrazone Cyclization | Substituted acetophenone/benzophenone hydrazones | Polyphosphoric acid (PPA) | google.com |
| Reductive Cyclization | o-Nitrobenzylidene hydrazines | Potassium tert-butoxide (t-BuOK) | nih.govgoogle.com |
| [3+2] Dipolar Cycloaddition | Arynes and diazo compounds (e.g., from N-tosylhydrazones) | CsF or TBAF | nih.govnih.gov |
| Oxidative N-N Bond Formation | 2-Aminomethyl-phenylamines | Oxidizing agent | nih.gov |
Diazotization and Intramolecular Cyclization Protocols
Protocols involving diazotization are classical and effective methods for constructing the indazole ring, particularly for 1H-indazoles. This strategy typically begins with an ortho-substituted aniline. For example, o-toluidine can be diazotized with sodium nitrite (NaNO2) in an acidic medium, followed by an intramolecular cyclization involving the ortho-methyl group to form the indazole ring. google.com This approach has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. google.com
A related synthesis starts from isatin, which is ring-opened to an aminophenylglyoxylic acid. Subsequent diazotization and reductive cyclization yield 1H-indazole-3-carboxylic acid. google.com A specific and relevant example is the synthesis of 7-bromo-5-methoxy-1H-indazole, an analogue of the target compound. This synthesis starts with the diazotization of 2-bromo-4-methoxy-6-methyl aniline hydrobromide using sodium nitrite in hydrochloric acid, followed by a cyclization step facilitated by potassium tert-butoxide. google.com This highlights how precursors with pre-installed substituents are used in diazotization-cyclization strategies to achieve a specific substitution pattern on the final indazole product. google.com
Palladium-Catalyzed Cross-Coupling Strategies for Indazole Synthesis
Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis, and their application to indazole formation is well-established. organic-chemistry.org These methods often involve an intramolecular C-N bond formation. A prominent example is the intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines, which cyclize in the presence of a palladium catalyst system, such as Pd(OAc)2 with a suitable phosphine ligand (e.g., dppf), and a base to form 1-aryl-1H-indazoles. nih.govgoogle.com
The Suzuki-Miyaura cross-coupling reaction is another versatile palladium-catalyzed method used extensively for the functionalization of the indazole core, for instance, at the C3 or C7 positions, rather than for the primary ring construction. chemicalbook.comjlu.edu.cn However, palladium catalysis is crucial in building complex indazole derivatives from simpler, halogenated indazole precursors. chemicalbook.comresearchgate.net For example, 3-bromo-indazol-5-amine can be coupled with various arylboronic acids under microwave-assisted Suzuki-Miyaura conditions to generate 3-aryl-1H-indazol-5-amines in high yields. organic-chemistry.org These strategies are valued for their broad substrate scope and tolerance of diverse functional groups. chemicalbook.com
Copper-Mediated Cyclizations
Copper-mediated reactions offer a cost-effective and efficient alternative to palladium-catalyzed methods for indazole synthesis. These reactions often proceed via Ullmann-type couplings or other copper-catalyzed C-N bond formations. A general methodology involves the reaction of ortho-halogenated ketones or aldehydes with hydrazines. dntb.gov.ua For example, 2-haloacetophenones can undergo a CuO-catalyzed amination with a hydrazine, followed by an intramolecular dehydration-cyclization to yield 1H-indazoles. google.comdntb.gov.ua
More advanced copper-catalyzed methods have been developed for high efficiency and regioselectivity. A versatile approach for synthesizing 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones using a Cu(OAc)2·H2O catalyst. chemicalbook.com Another strategy reports the synthesis of 2-aryl-2H-indazoles through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, using a CuI/TMEDA catalyst system. nih.gov Copper catalysis is also effective in mediating N-N bond formation, as seen in the Cu(OAc)2-mediated oxidative cyclization of ketimines derived from o-aminobenzonitriles. chemicalbook.comthieme-connect.com
Table 2: Comparison of Metal-Catalyzed Indazole Syntheses
| Catalyst Type | Reaction Example | Typical Precursors | Advantages | Reference |
|---|---|---|---|---|
| Palladium | Intramolecular C-N amination | o-Bromobenzyl hydrazines | High efficiency, broad functional group tolerance | nih.govgoogle.com |
| Palladium | Suzuki-Miyaura Coupling | Halogenated indazoles, boronic acids | Versatile for functionalization | organic-chemistry.orgchemicalbook.com |
| Copper | Intramolecular Ullmann-type cyclization | o-Halobenzaldehyde hydrazones | Cost-effective, scalable | semanticscholar.org |
| Copper | Three-component reaction | o-Bromobenzaldehydes, amines, sodium azide | One-pot synthesis, high atom economy | nih.gov |
Regioselective Introduction of Methoxy (B1213986) and Methyl Substituents
The synthesis of a specifically substituted compound like 7-methoxy-5-methyl-1H-indazole relies not only on the construction of the heterocyclic ring but also on the precise placement of the methoxy and methyl groups on the benzene (B151609) portion of the core. This is typically achieved either by using starting materials that already contain these substituents or by functionalizing the indazole core post-cyclization.
Strategies for O-Methylation and C-Methylation on the Indazole Core
O-Methylation: The conversion of a hydroxyindazole to a methoxyindazole is a direct method for introducing a methoxy group. Research has shown that the methylation of a hydroxy-substituted indazole, such as 6-hydroxyindazole, can yield the corresponding 6-methoxyindazole. rsc.org This transformation is typically achieved using standard methylating agents. However, this reaction can sometimes compete with N-methylation of the pyrazole ring. rsc.org An alternative and more common strategy is to begin the synthesis with a precursor that already contains the methoxy group at the desired position. For example, the synthesis of 7-bromo-5-methoxy-1H-indazole utilizes 4-methoxy-2-methyl aniline as the starting material, ensuring the methoxy group is correctly placed at what will become the 5-position of the indazole. google.com
C-Methylation: Direct C-methylation of a pre-formed indazole ring via electrophilic substitution (e.g., Friedel-Crafts alkylation) is not a commonly employed strategy, as such reactions can be complicated by competing reactions at the nitrogen atoms and lack of regioselectivity on the benzene ring. The most reliable and widely used method to achieve specific C-methylation is to incorporate the methyl group into the synthetic precursor prior to the indazole ring formation. This "substrate-based" approach provides complete control over the location of the methyl group. For instance, the classical synthesis of 1H-indazole from o-toluidine inherently places a substituent at the position of the original methyl group's cyclization point. google.comchemicalbook.com Similarly, syntheses of 5-methyl-1H-indazole derivatives often start from precursors like 2-bromo-5-methylaniline or related compounds where the methyl group is already in the correct position. This ensures that the final product, such as 4-bromo-5-methyl-1H-indazole, is formed with unambiguous regiochemistry. google.com
Functional Group Interconversions for Substituted Indazoles
Once the core indazole scaffold is assembled, functional group interconversion (FGI) provides a powerful strategy for accessing a diverse range of derivatives. These reactions modify existing functional groups on the indazole ring, enabling the synthesis of analogues that would be difficult to access directly. Halogenation is a particularly useful FGI, as the resulting halo-indazoles are versatile precursors for metal-catalyzed cross-coupling reactions. chim.it
Common halogenation techniques for the indazole C3-position include:
Iodination : Treatment with iodine (I₂) and a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF) or dioxane can efficiently introduce an iodine atom. chim.it
Bromination : The use of bromine (Br₂) or reagents like tribromoisocyanuric acid allows for the introduction of a bromine atom. chim.it
Chlorination : N-chlorosuccinimide (NCS) is a common reagent for chlorinating the indazole ring. chim.it
Beyond halogenation, other important FGIs on the indazole nucleus include nitration, amination, and acylation, which introduce key functionalities for further derivatization. chim.it These transformations are crucial for fine-tuning the electronic and steric properties of the molecule, a common practice in medicinal chemistry.
Emerging Synthetic Methodologies for Indazoles
Recent advancements in organic synthesis have introduced novel and more efficient methods for constructing the indazole ring system. These emerging methodologies often offer improvements in terms of yield, selectivity, and environmental impact compared to traditional approaches.
Oxidative C-H Bond Amination Reactions
A significant modern strategy for indazole synthesis involves the intramolecular oxidative C-H bond amination of hydrazones. sioc-journal.cnresearchgate.net This approach forms the critical N-N bond of the indazole ring by creating a direct linkage between a nitrogen atom and an aromatic C-H bond. These reactions are typically mediated by transition metal catalysts.
Key features of this methodology include:
Catalysts : Copper and silver compounds are frequently employed to promote the C-H amination process. nih.govacs.org For instance, an efficient copper-promoted C(sp²)-H bond amination has been developed to produce 1H-indazoles from readily available hydrazones under mild conditions. sioc-journal.cnresearchgate.net
Mechanism : The reaction proceeds via the formation of a nitrogen-centered radical or a high-valent metal-nitrenoid species, which then attacks an aromatic C-H bond to forge the new C-N bond, leading to cyclization.
Substrate Scope : This method has demonstrated a tolerance for a variety of functional groups on the aryl hydrazone starting material, allowing for the synthesis of a diverse library of substituted indazoles. sioc-journal.cnresearchgate.netnih.gov Metal-free variations using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) have also been reported. nih.gov
| Catalyst System | Key Features | Reference |
|---|---|---|
| Copper(I) or Copper(II) salts | Mild conditions, good functional group tolerance. | sioc-journal.cnresearchgate.netnih.gov |
| Silver(I) salts | Effective for intramolecular oxidative C-H amination. | nih.govacs.org |
| [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Metal-free oxidative conditions. | nih.gov |
| Iodine / KI / NaOAc | Metal-free direct aryl C-H amination. | nih.gov |
Flow Chemistry Applications in Indazole Synthesis
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. acs.orgmdpi.com Its application to indazole synthesis allows for enhanced safety, improved reproducibility, and greater scalability. acs.orgresearchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt This high level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. A general and versatile route using flow chemistry has been reported to deliver a range of known and novel indazoles, demonstrating its utility for creating pharmaceutically relevant fragments on demand. acs.orgresearchgate.net One specific example involves the reductive cyclization of nitroaromatic imines, which can be performed in a continuous-flow setup to produce N-aryl indazoles safely and efficiently. mdpi.com
Catalyst Development for Efficient Indazole Synthesis
The development of novel catalysts has been a driving force in advancing indazole synthesis. benthamdirect.combohrium.comingentaconnect.com Catalyst-based approaches have led to significant improvements in reaction efficiency and selectivity. benthamdirect.combohrium.comresearchgate.net Transition-metal catalysts are particularly prominent in modern indazole synthesis. benthamdirect.combohrium.comingentaconnect.com
Notable catalytic systems include:
Palladium Catalysts : Used in C-H amination reactions and cross-coupling processes to build the indazole scaffold. nih.gov
Copper Catalysts : Widely used for intramolecular C-N bond formation via cyclization of starting materials like o-haloaryl N-sulfonylhydrazones. nih.gov Copper(I) oxide and copper(II) acetate are common choices. nih.gov
Rhodium and Cobalt Catalysts : Employed in C-H activation/annulation reactions of compounds like azobenzenes to construct 2H-indazoles. nih.gov
These catalytic methods enable researchers to construct a wide array of indazole derivatives, facilitating their application in various fields, including medicinal chemistry. benthamdirect.combohrium.com
| Metal Catalyst | Type of Reaction | Reference |
|---|---|---|
| Palladium (Pd) | Intramolecular C-H Amination | nih.gov |
| Copper (Cu) | Cyclization of o-haloaryl N-sulfonylhydrazones | nih.gov |
| Rhodium (Rh) | C-H Activation / Annulation of Azobenzenes | nih.gov |
| Cobalt (Co) | C-H Bond Functionalization of Azobenzenes | nih.gov |
Purification and Characterization Techniques for Substituted Indazoles
Following synthesis, the crude product must be purified and its chemical structure rigorously confirmed. Standard laboratory techniques are employed for this purpose.
Purification:
Chromatography : Thin-layer chromatography (TLC) is used to monitor reaction progress and determine appropriate solvent systems for purification. ijcrt.orgresearchgate.net Column chromatography, using silica gel as the stationary phase, is the most common method for isolating the desired indazole derivative from byproducts and unreacted starting materials. mdpi.com Preparative high-performance liquid chromatography (HPLC) may be used for obtaining highly pure samples. guidechem.com
Recrystallization : This technique is used to purify solid products. The crude compound is dissolved in a hot solvent and allowed to cool slowly, causing the formation of pure crystals. researchgate.net
Characterization: The unambiguous identification of synthesized indazoles relies on a combination of spectroscopic methods. ijcrt.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structure elucidation. ijcrt.orgnih.gov The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of carbon signals in the ¹³C NMR spectrum, provide detailed information about the molecular framework. nih.gov NMR is particularly crucial for distinguishing between N-1 and N-2 substituted isomers, as the chemical shifts of the ring protons and carbons are significantly different for each isomer. nih.gov
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. nih.govacs.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as N-H, C=O, or C-O bonds, by detecting their characteristic vibrational frequencies. nih.govijcrt.org
Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is used to confirm the empirical formula. nih.gov
Melting Point (M.P.) : The melting point is a physical constant that serves as a criterion of purity for solid compounds. researchgate.net
Chemical Reactivity and Functionalization of 7 Methoxy 5 Methyl 1h Indazole
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring
The indazole ring system readily undergoes electrophilic substitution reactions, primarily on the electron-rich carbocyclic (benzene) portion of the molecule. chemicalbook.com The pyrazole (B372694) moiety is generally less susceptible to electrophilic attack due to the presence of the electron-withdrawing nitrogen atoms. For 7-methoxy-5-methyl-1H-indazole, the methoxy (B1213986) group at C7 and the methyl group at C5 are both activating, electron-donating groups that increase the electron density of the benzene (B151609) ring, making it more reactive towards electrophiles than unsubstituted indazole. wikipedia.orglibretexts.org
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. chemicalbook.comchim.it The directing effects of the existing substituents play a crucial role in determining the position of substitution. The 7-methoxy and 5-methyl groups direct incoming electrophiles to the ortho and para positions. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions of the indazole ring.
Nucleophilic aromatic substitution on the benzene ring of an indazole is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. ntu.edu.sg However, nucleophilic substitution can occur at the pyrazole ring, for instance, by displacement of a leaving group at the C3 position.
Derivatization Strategies at Key Positions (N1, C3, C5, C7)
Functionalization of the indazole scaffold is a key strategy for developing new derivatives. researchgate.net The most common sites for derivatization on the this compound core are the N1 and C3 positions, with modifications at the C5 methyl group or C7 methoxy group being less frequent but possible.
The presence of a proton on the pyrazole ring nitrogen allows for straightforward N-alkylation and N-acylation reactions. The alkylation of 1H-indazoles can be challenging as it often yields a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The ratio of these isomers is influenced by reaction conditions (base, solvent, electrophile) and the electronic and steric properties of substituents on the indazole ring. nih.govd-nb.info
For this compound, the substituent at the C7 position can sterically hinder the approach of electrophiles to the N1 position, potentially favoring N2 substitution. beilstein-journals.orgnih.gov Conversely, electronic effects can also play a role; electron-donating groups can influence the relative nucleophilicity of the N1 and N2 atoms. nih.gov Regioselective N-acylation tends to favor the N1 position, as the N2-acylated product can isomerize to the more thermodynamically stable N1 regioisomer. beilstein-journals.orgnih.gov
Table 1: Representative Conditions for N-Alkylation of Indazoles
| Reagents | Base | Solvent | Typical Outcome |
|---|---|---|---|
| Alkyl Halide (e.g., R-Br, R-I) | NaH | THF | Often high N1 selectivity nih.govd-nb.info |
| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | Mixture of N1 and N2 isomers nih.gov |
| Alcohols | DEAD, PPh₃ (Mitsunobu) | THF, Dioxane | Often favors N2-alkylation nih.gov |
This table is based on general reactivity patterns for substituted indazoles and may be applicable to this compound.
The C3 position of the indazole ring is a prime target for introducing a variety of functional groups, which is crucial for building molecular complexity. mdpi.com
Halogenation: Direct halogenation at the C3 position is a common and useful transformation, as the resulting 3-haloindazoles are versatile intermediates for cross-coupling reactions. chim.it Reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in a suitable solvent are often used. The reaction typically proceeds after N-protection or under basic conditions that generate the indazolide anion. chim.it
Alkylation and Arylation: C3-alkylation or arylation can be achieved through several methods. One common strategy involves deprotonation at C3 with a strong base (like lithium diisopropylamide, LDA, or n-butyllithium) after N-protection, followed by quenching with an alkyl or aryl halide. chim.it Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are also widely used on 3-haloindazoles to introduce alkyl or aryl groups. chim.itmdpi.com
Carboxylation: The introduction of a carboxyl group at the C3 position can be accomplished by treating an N-protected 3-lithiated indazole with carbon dioxide. This provides a handle for further functionalization, such as amide bond formation.
Table 2: Selected Methods for C3-Functionalization of Indazoles
| Reaction Type | Reagents | Key Intermediate |
|---|---|---|
| Iodination | I₂, KOH | Indazolide anion |
| Bromination | NBS | N-protected indazole |
| Arylation (Suzuki) | Arylboronic acid, Pd catalyst, Base | 3-Haloindazole |
| Alkylation (Negishi) | Alkylzinc reagent, Pd catalyst | 3-Haloindazole |
This table summarizes general strategies that could be applied to this compound, likely requiring N-protection for C-H activation methods. chim.it
The substituents on the benzene ring significantly influence the reactivity and regioselectivity of electrophilic substitution reactions. libretexts.org
Ring Activation: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating groups. lkouniv.ac.in The methoxy group is a strong activator, donating electron density to the ring through resonance. The methyl group is a weaker activator, donating electron density through an inductive effect and hyperconjugation. lkouniv.ac.in Their combined presence makes the benzene portion of this compound highly electron-rich and thus more susceptible to electrophilic attack compared to unsubstituted indazole.
Regioselectivity: In electrophilic aromatic substitution, these groups are ortho-, para-directors. libretexts.org
The 5-methyl group directs incoming electrophiles to its ortho positions (C4 and C6).
The 7-methoxy group directs to its ortho position (C6) and its para position (C4).
The fused pyrazole ring can be considered a deactivating substituent with respect to the benzene ring.
The directing effects of the methyl and methoxy groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions, with steric factors potentially influencing the ratio of C4 to C6 substitution. These electronic effects also impact N-alkylation; the increased electron density in the molecule can enhance the nucleophilicity of the nitrogen atoms. nih.gov
Oxidation and Reduction Pathways of the Indazole Core and its Substituents
The oxidation and reduction of the indazole core and its substituents are less commonly explored but represent viable pathways for functionalization.
Oxidation: The indazole ring is relatively stable to oxidation. However, the methyl group at the C5 position could potentially be oxidized to a formyl or carboxylic acid group using strong oxidizing agents, providing another point for derivatization. The electron-rich benzene ring might be susceptible to oxidation under certain conditions, though this could lead to ring-opening.
Reduction: Catalytic hydrogenation can reduce the benzene ring of the indazole system, although this typically requires harsh conditions. More commonly, reduction methods are employed to modify substituents. For instance, if a nitro group were introduced onto the ring via electrophilic nitration, it could be readily reduced to an amino group, which can then be used in a wide array of subsequent reactions.
Structure Activity Relationship Sar and Ligand Design Principles
Conformational Analysis and Stereochemical Considerations in Substituted Indazoles
For substituted indazoles, the planarity of the bicyclic core is a defining feature. In the case of 7-methoxy-1H-indazole, crystallographic studies have shown that the methoxy (B1213986) group lies in the plane of the indazole system. nih.gov This planarity can be crucial for establishing effective π-π stacking interactions with aromatic residues in a protein's binding site. The orientation of the methoxy group's methyl moiety is also of significance; in the crystal structure of 7-methoxy-1H-indazole, it is located trans to the indazole N-H group, which may influence hydrogen bonding patterns. nih.gov
While the indazole ring itself is achiral, the introduction of chiral centers in substituents can lead to stereoisomers with potentially different biological activities. The spatial arrangement of atoms is critical for optimal interaction with a chiral biological target. For 7-methoxy-5-methyl-1H-indazole, while the core and its immediate substituents are achiral, derivatization at the N1 position with a chiral moiety would necessitate a thorough evaluation of the stereochemical impact on activity.
The torsional angles of substituents relative to the indazole ring are critical for defining the molecule's three-dimensional shape. For instance, in N1-substituted indazoles, the torsion angle between the substituent and the indazole ring can significantly affect how the molecule fits into a binding pocket. acs.org Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the preferred conformations of substituted indazoles and help rationalize their biological activities. nih.govresearchgate.net
Impact of the Methoxy Group at Position 7 on Molecular Recognition
The methoxy group at the 7-position of the indazole ring plays a multifaceted role in molecular recognition, influencing the electronic properties of the molecule and introducing steric constraints that affect how it interacts with a target protein. nih.gov
Electronic Effects on Binding Affinity
The methoxy group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen lone pair, which outweighs its electron-withdrawing inductive effect. When attached to the indazole ring at position 7, the methoxy group can influence the electron density of the entire heterocyclic system. This modulation of the electronic landscape can have a profound impact on the strength of interactions with a biological target.
An increase in electron density on the indazole ring can enhance hydrogen bond acceptor strength at the N2 position and modulate the pKa of the N1-H, thereby influencing hydrogen bonding interactions within a protein's active site. Furthermore, the electronic nature of the methoxy group can affect the molecule's dipole moment and quadrupole moment, which are important for long-range electrostatic interactions with the target. Methoxy-substituted indazole derivatives have been observed to have lower ionization potentials, which can be a factor in their electronic interactions. epa.gov
The ability of the methoxy group to participate in the formation of hydrogen bonds, either as a weak acceptor through its oxygen atom, is another important factor in determining binding affinity.
Steric Hindrance and Pocket Accommodation
The size and location of the methoxy group at position 7 introduce steric constraints that can be either beneficial or detrimental to binding, depending on the topology of the target's binding pocket. A well-fitting methoxy group can occupy a specific hydrophobic sub-pocket, leading to an increase in binding affinity through favorable van der Waals interactions.
However, if the binding pocket is sterically constrained, the presence of the 7-methoxy group could lead to steric clashes, preventing the indazole core from achieving an optimal binding orientation. The planarity of the 7-methoxy group with the indazole ring suggests that it does not introduce a significant out-of-plane steric bulk, which might be advantageous for fitting into relatively flat binding regions. nih.gov The impact of steric hindrance is highly dependent on the specific architecture of the binding site, and a substituent at the C7 position can significantly influence the regioselectivity of further reactions, indicating its role in sterically directing interactions. beilstein-journals.orgnih.gov
Influence of the Methyl Group at Position 5 on Biological Activity
The methyl group at the 5-position of the indazole ring primarily contributes to the molecule's biological activity through hydrophobic interactions and by modulating the electronic properties of the indazole core.
Hydrophobic Interactions and Ligand-Target Complementarity
Hydrophobic interactions are a major driving force in ligand-protein binding. The 5-methyl group, being a small, non-polar moiety, is well-suited to engage in such interactions. By occupying a hydrophobic pocket within the active site of a target protein, the methyl group can displace water molecules, leading to a favorable increase in entropy and a stronger binding affinity.
The concept of ligand-target complementarity is crucial here; the size and shape of the hydrophobic pocket must be able to accommodate the methyl group for a productive interaction to occur. The addition of a single methyl group can significantly enhance binding affinity if it fits into a pre-existing hydrophobic cavity. researchgate.net
| Interaction Type | Description | Potential Contribution of 5-Methyl Group |
|---|---|---|
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Forms favorable contacts with non-polar amino acid residues in the binding pocket. |
| Hydrophobic Effect | The tendency of non-polar substances to aggregate in aqueous solution and exclude water molecules. | Displaces ordered water molecules from the binding site, increasing entropy and binding affinity. |
| Shape Complementarity | The degree to which the shape of the ligand and the binding site conform to each other. | Fills a small hydrophobic pocket, enhancing the overall fit of the ligand. |
Modulatory Effects on the Indazole Core
Beyond its role in direct hydrophobic interactions, the 5-methyl group can also exert a modest electronic influence on the indazole ring. As an electron-donating group through hyperconjugation, it can subtly alter the electron distribution within the aromatic system. This can, in turn, affect the reactivity and interaction potential of the indazole core.
| Property | Effect of 5-Methyl Group | Consequence for Biological Activity |
|---|---|---|
| Electronic Properties | Weak electron-donating effect via hyperconjugation. | May subtly enhance the strength of hydrogen bonds and other electrostatic interactions. |
| Metabolic Stability | Can block a potential site of metabolic oxidation. | May increase the half-life and bioavailability of the compound. |
| Solubility | Increases lipophilicity. | Can affect absorption, distribution, and excretion properties. |
Role of N1 and N2 Substitutions in Target Engagement
The nitrogen atoms at the N1 and N2 positions of the indazole ring are critical for modulating the pharmacological profile of its derivatives. Alkylation or substitution at these positions can significantly impact a compound's interaction with its biological target, as well as its physicochemical properties such as solubility and metabolic stability.
The regioselectivity of N-alkylation is a crucial aspect of synthesizing indazole-based drugs, as N1- and N2-substituted isomers often exhibit distinct biological activities. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov However, the distribution of N1 and N2 products can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.
In the context of kinase inhibition, the substitution pattern on the indazole core, including at the N1 and N2 positions, plays a pivotal role in target engagement. For instance, in the development of inhibitors for fibroblast growth factor receptors (FGFR), the 3-aminoindazole group was found to occupy the hinge region of the ATP binding site, forming crucial hydrogen bonds. nih.gov While specific studies on this compound are limited, structure-activity relationship (SAR) studies on analogous indazole derivatives provide valuable insights. For example, in a series of 1H-indazole-3-carboxamide derivatives designed as GSK-3β inhibitors, a methoxy group at the 5-position was found to be important for high potency. nih.gov This suggests that the electronic and steric properties of substituents on the benzene (B151609) ring of the indazole core, such as the 5-methyl and 7-methoxy groups, can influence the optimal substitutions at the N1 and N2 positions for a given target.
The strategic placement of substituents at N1 or N2 can orient other functional groups on the molecule to achieve optimal interactions within a binding pocket. For example, an N1-substituent might position a side chain to interact with a specific amino acid residue, enhancing potency or selectivity. Conversely, an N2-substituent would project that same side chain in a different spatial orientation, potentially leading to a different binding mode or a complete loss of activity.
| Substitution Position | General Effect on Activity | Rationale | Example Target Class |
|---|---|---|---|
| N1 | Can enhance potency and selectivity by positioning substituents for optimal interaction with the target. | Directs substituents into specific regions of the binding pocket, allowing for tailored interactions. | Kinases, GPCRs |
| N2 | May lead to different biological profiles compared to N1 isomers due to altered spatial orientation of substituents. | Changes the vector of the substituent, potentially engaging different residues or altering the overall binding mode. | Kinases, Proteases |
Scaffold Hopping and Bioisosteric Replacement Strategies within the Indazole Framework
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov These approaches are particularly relevant to the indazole framework, including derivatives like this compound, to enhance potency, selectivity, and pharmacokinetic profiles.
Scaffold Hopping:
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the original's essential biological activity. A notable example is the transition from an indole (B1671886) to an indazole core. This strategy was successfully employed to convert MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov The indazole scaffold, being a bioisostere of indole, can preserve critical interactions while offering a distinct chemical space for further optimization. nih.gov In the context of this compound, one could envision hopping to other bicyclic heteroaromatic systems to explore new intellectual property space or to address specific liabilities of the indazole core.
| Original Scaffold | Hopped Scaffold | Potential Advantages | Example Application |
|---|---|---|---|
| Indazole | Benzimidazole (B57391) | Exploration of new chemical space, potential for improved physicochemical properties. | Kinase Inhibitors nih.gov |
| Indazole | Pyrazolopyrimidine | Altering the hydrogen bonding pattern and vector of substituents. | Kinase Inhibitors |
| Indazole | Azaindazole | Modulation of pKa and solubility. | General Drug Discovery |
Bioisosteric Replacement:
Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a compound with similar biological activity. This strategy is widely used to fine-tune the properties of a lead compound. For this compound, several bioisosteric replacements could be considered:
Methoxy Group (at C7): The methoxy group is a hydrogen bond acceptor and can influence the conformation of the molecule. It can be replaced with other small, electron-donating or withdrawing groups to modulate electronic properties and metabolic stability. For instance, replacing the methoxy group with a fluorine atom is a common strategy to block metabolic oxidation. chemrxiv.org Other potential bioisosteres include hydroxyl, amino, or small alkyl groups.
Methyl Group (at C5): The methyl group is a small, lipophilic group that can engage in van der Waals interactions within a binding pocket. It can be replaced with other small alkyl groups (e.g., ethyl), halogens (e.g., chlorine, bromine), or a trifluoromethyl group to alter steric and electronic properties.
Indazole Core: The indazole ring itself can be considered a bioisostere of other aromatic systems like benzimidazole or purine. nih.gov More subtle bioisosteric replacements within the pyrazole (B372694) portion of the indazole could involve the introduction of other heteroatoms to create scaffolds like oxadiazoles, as demonstrated in the discovery of MAO B inhibitors. nih.gov
| Original Group | Position | Potential Bioisostere | Rationale for Replacement |
|---|---|---|---|
| Methoxy (-OCH3) | C7 | -F, -OH, -NH2, -CH3 | Modulate electronics, hydrogen bonding capacity, and metabolic stability. chemrxiv.org |
| Methyl (-CH3) | C5 | -Cl, -Br, -CF3, -C2H5 | Alter steric bulk, lipophilicity, and electronic properties. |
| Indazole Ring | Core | Benzimidazole, Azaindazole | Explore new chemical space, modify physicochemical properties. |
The application of these ligand design principles to the this compound scaffold provides a rational framework for the development of novel therapeutic agents with optimized properties. By systematically exploring substitutions at the N1 and N2 positions and employing scaffold hopping and bioisosteric replacement strategies, medicinal chemists can navigate the chemical space around this privileged core to identify drug candidates with enhanced efficacy and safety profiles.
Pre Clinical Investigations into Biological Target Interactions of Indazole Derivatives
Enzyme Inhibition Studies
The modulatory effects of 7-methoxy-5-methyl-1H-indazole on several key enzyme families have been a subject of pre-clinical investigation. These studies are crucial for understanding the compound's potential pharmacological profile.
Research into the interaction of this compound with protein kinases, including Tyrosine and Threonine Kinases, Fibroblast Growth Factor Receptors (FGFRs), and Haspin, is an active area of investigation. Indazole derivatives, more broadly, have been identified as significant scaffolds for developing kinase inhibitors. For instance, pazopanib, a tyrosine kinase inhibitor containing an indazole core, is approved for medical use. Similarly, other derivatives have been explored for their inhibitory activity against epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK1/2). However, specific data detailing the kinase inhibition profile and selectivity of this compound itself are not extensively available in the current body of scientific literature.
The indazole nucleus is known to interact with nitric oxide synthases. For example, the related compound 7-methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS or NOS I). This compound demonstrates selectivity for the constitutive neuronal (NOS I) and endothelial (NOS III) isoforms over the inducible (NOS II) isoform. While this provides a basis for understanding how methoxy-indazoles might interact with NOS, specific studies detailing the modulatory effects of this compound on nitric oxide synthase isoforms were not found in the reviewed literature.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target in immunotherapy. The structure of some indazole compounds, such as 7-nitroindazole, resembles that of tryptophan, suggesting they could be metabolized by or inhibit IDO1. Norharmane, an IDO inhibitor, has been shown to enhance the effects of 7-nitroindazole, suggesting a metabolic relationship. Despite the theoretical potential for interaction, specific experimental data on the inhibitory activity of this compound against IDO1 are not presently available in published research.
Glucokinase (GK) activators are a class of compounds investigated for their potential in managing blood glucose levels. These molecules typically bind to an allosteric site on the GK enzyme to activate it. While various heterocyclic scaffolds have been incorporated into glucokinase activators, specific research detailing the activity of this compound as a glucokinase activator has not been identified in the scientific literature.
Receptor Binding and Modulation Assays
The interaction of this compound with neurotransmitter receptors is another critical area of pre-clinical assessment to determine its potential effects on the central nervous system.
The indazole structure is recognized as an effective bioisostere for the indole (B1671886) nucleus found in serotonin (5-hydroxytryptamine, 5-HT) and related tryptamines. This structural similarity has led to the investigation of indazole derivatives as ligands for serotonin receptors. For example, the direct 1H-indazole analog of 5-MeO-DMT has been characterized as a potent agonist for 5-HT2 subtypes. However, specific studies providing data on the binding affinity, agonistic, or antagonistic activity of this compound at serotonin receptors, including the 5-HT3 subtype, are not available in the reviewed scientific literature.
Characterization of Receptor Selectivity and Potency
Data regarding the specific receptor selectivity and potency of this compound is not available in the current body of scientific literature. However, studies on closely related indazole analogs have revealed interactions with various receptors. For instance, certain indazole derivatives have been identified as agonists for serotonin receptor subtypes, such as 5-HT2A, 5-HT2B, and 5-HT2C. nih.govsemanticscholar.orgacs.org The potency and selectivity of these analogs vary significantly with different substitutions on the indazole ring. For example, the direct 1H-indazole analog of 5-MeO-DMT has shown moderate potency at the 5-HT2A receptor with high selectivity relative to the 5-HT2B receptor. nih.govsemanticscholar.org Other research on tetrahydroindazole-based compounds has demonstrated high potency and selectivity for sigma-2 receptors. nih.gov These findings suggest that the indazole scaffold is a versatile pharmacophore for targeting various receptor systems, although specific data for this compound is lacking.
Cell-Based Phenotypic Assays
Antiproliferative Effects in Cancer Cell Lines (e.g., A549, MCF7, WiDr, HepG2, Huh-7, HL60, HCT116)
While direct studies on the antiproliferative effects of this compound are not documented, the broader class of indazole derivatives has demonstrated cytotoxic activity against a range of cancer cell lines. For example, novel indazole analogues of curcumin have been evaluated for their in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and WiDr (colon carcinoma) cell lines. japsonline.comjapsonline.comresearchgate.net One particular analogue showed the highest cytotoxic activity against WiDr cells with an IC50 value of 27.20 µM and exhibited good selectivity. japsonline.comjapsonline.comresearchgate.net
Other studies on indazol-pyrimidine hybrids have reported potent antiproliferative activity against A549 (lung carcinoma), MCF-7, and Caco-2 (colorectal adenocarcinoma) cell lines. mdpi.com One hybrid compound, in particular, demonstrated strong cytotoxic effects across all three cell lines with IC50 values of 1.858 µM (MCF-7), 3.628 µM (A549), and 1.056 µM (Caco-2). mdpi.com Furthermore, some indazole derivatives have shown inhibitory effects on the growth of HepG2 (liver carcinoma) cells. researchgate.net The apoptotic cell ratio in A549, HepG2, and Huh-7 (hepatocellular carcinoma) cells has been investigated for other complex compounds, indicating that the induction of apoptosis is a potential mechanism of anticancer activity. researchgate.net
Interactive Data Table: Antiproliferative Activity of Selected Indazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Curcumin Indazole Analog | WiDr | 27.20 | japsonline.comjapsonline.comresearchgate.net |
| Curcumin Indazole Analog | MCF-7 | 45.97 - 86.24 | japsonline.comjapsonline.com |
| Curcumin Indazole Analog | HeLa | 46.36 - 100 | japsonline.comjapsonline.com |
| Indazol-Pyrimidine Hybrid | MCF-7 | 1.858 | mdpi.com |
| Indazol-Pyrimidine Hybrid | A549 | 3.628 | mdpi.com |
| Indazol-Pyrimidine Hybrid | Caco-2 | 1.056 | mdpi.com |
| Nitro-based Indazoles | NCI-H460 | 5 - 15 | researchgate.net |
This table presents data for various indazole derivatives as specific data for this compound is unavailable.
Modulation of Inflammatory Pathways and Mediator Production (e.g., Prostaglandin E2, TNF-alpha)
There is currently no specific information available in the scientific literature regarding the modulation of inflammatory pathways or the production of mediators such as Prostaglandin E2 and TNF-alpha by this compound. Tumor necrosis factor-alpha (TNF-alpha) is known to inhibit the growth of MCF-7 breast cancer cells. wikipedia.org
Antimicrobial Activity against Bacterial and Fungal Strains
The antimicrobial potential of the specific compound this compound has not been reported. However, the indazole scaffold is a known pharmacophore in the development of antimicrobial agents. nih.gov The presence of a methyl group at certain positions of a heterocyclic ring has been shown to enhance antifungal and antimicrobial activity against various bacterial and fungal strains. turkjps.org Similarly, a methoxy (B1213986) substituent has been found to increase antibacterial activity against strains like S. aureus and E. faecalis. turkjps.org These findings suggest that the functional groups present in this compound could potentially contribute to antimicrobial properties, though experimental verification is required.
Mechanistic Elucidation of Biological Effects
Identification of Molecular Targets and Downstream Pathways
The precise molecular targets and downstream signaling pathways affected by this compound remain to be elucidated. Research on related indazole compounds has provided some insights into potential mechanisms. For instance, 7-methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase. nih.gov While this provides a potential target, it is important to note that this is a different, albeit closely related, molecule.
Molecular Basis of Selectivity and Potency
The selectivity and potency of indazole derivatives are intrinsically linked to the intricate network of interactions they form within the binding sites of their biological targets. These interactions are largely dictated by the nature and position of the substituents on the indazole ring. While direct experimental data for this compound is not available, an understanding of its potential molecular interactions can be extrapolated from studies of structurally related indazole compounds.
The potency of indazole-based inhibitors is often attributed to hydrogen bonding interactions facilitated by the N-H group of the pyrazole (B372694) ring, which can act as a hydrogen bond donor. Additionally, the aromatic nature of the bicyclic system allows for favorable π-π stacking and hydrophobic interactions with aromatic residues within the target's binding pocket.
The selectivity of these compounds for specific biological targets over others is a more nuanced aspect, governed by subtle differences in the topology and amino acid composition of the binding sites. The introduction of substituents, such as the methoxy and methyl groups found in this compound, can significantly influence this selectivity.
In the context of kinase inhibition, a common target for indazole derivatives, selectivity is often achieved by exploiting differences in the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket in the ATP-binding site. The size and nature of the substituent on the indazole ring can determine whether the inhibitor can access this pocket, thus conferring selectivity for kinases with a smaller gatekeeper residue.
Computational Chemistry and Theoretical Modeling of 7 Methoxy 5 Methyl 1h Indazole
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 7-methoxy-5-methyl-1H-indazole, to the active site of a target protein.
Prediction of Binding Modes and Key Residue Interactions
Molecular docking simulations for this compound would be initiated by obtaining the three-dimensional structure of a potential protein target, often from crystallographic data. The indazole core of the compound is a key feature in forming interactions with protein active sites. For instance, in studies of other indazole derivatives, the nitrogen atoms of the indazole ring are often predicted to form crucial hydrogen bonds with amino acid residues.
In a hypothetical docking scenario of this compound into a kinase binding site, the N1-H of the indazole ring could act as a hydrogen bond donor to an acceptor group on a backbone carbonyl of a hinge region residue, a common binding motif for kinase inhibitors. The methoxy (B1213986) group at the 7-position and the methyl group at the 5-position would be oriented in space to occupy specific hydrophobic pockets within the active site. The precise interactions would be dependent on the specific topology of the protein's active site.
Key residue interactions for indazole-based compounds often involve amino acids such as leucine, valine, and alanine (B10760859) in hydrophobic interactions, and charged or polar residues like aspartate, glutamate, and lysine (B10760008) in hydrogen bonding or electrostatic interactions. jocpr.com A detailed analysis of the docked pose of this compound would reveal the specific residues contributing to its binding affinity.
Table 1: Hypothetical Key Residue Interactions for this compound with a Protein Target
| Interaction Type | Ligand Group | Protein Residue (Example) |
| Hydrogen Bond (Donor) | Indazole N1-H | Backbone C=O of Alanine |
| Hydrogen Bond (Acceptor) | Methoxy Oxygen | Side-chain OH of Serine |
| Hydrophobic Interaction | Methyl Group | Side-chain of Leucine |
| Hydrophobic Interaction | Benzene (B151609) Ring | Side-chain of Valine |
Virtual Screening for Novel Binding Partners
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based virtual screening can be employed to identify novel binding partners for targets by using the known structure of an active compound like this compound as a template.
In such a workflow, a database of commercially available or synthetically feasible compounds would be screened to identify molecules with similar shape and electrostatic properties to this compound. This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities. High-throughput docking could also be employed, where large libraries of compounds are docked into the binding site of a target protein, and the results are ranked based on their predicted binding affinity. This could potentially identify novel protein targets for this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
2D and 3D QSAR Models for Predictive Efficacy
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally determined biological activities would be required. For a 2D-QSAR study, various molecular descriptors would be calculated for each compound, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. Statistical methods like multiple linear regression would then be used to build an equation that correlates these descriptors with the biological activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning the 3D structures of the compounds in the dataset. The steric and electrostatic fields around the molecules are then calculated and correlated with their biological activities. The resulting 3D contour maps can highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity.
Table 2: Example of Descriptors Used in a QSAR Model for Indazole Derivatives
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Can affect polar interactions with the target. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Describes molecular branching. |
Identification of Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated from a set of active molecules, even without knowledge of the protein target structure. For a series of active indazole derivatives, a pharmacophore model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings.
Based on the structure of this compound, a potential pharmacophore model could include a hydrogen bond donor (the N-H of the indazole), a hydrophobic feature (the methyl group), and an aromatic ring (the indazole core). The methoxy group could be defined as a hydrogen bond acceptor. Such a model could then be used to screen large compound libraries to find new molecules with a similar arrangement of these features, which would be predicted to have similar biological activity. Studies on other indazole analogs have identified pharmacophore models consisting of hydrophobic, hydrogen bond acceptor, and aromatic features. ugm.ac.idugm.ac.id
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can be used to study the stability of a ligand-protein complex over time and to investigate the conformational changes that may occur upon ligand binding.
An MD simulation of the this compound bound to a protein target would start with the docked complex. The system would be solvated in a box of water molecules, and ions would be added to neutralize the system. The simulation would then be run for a period of nanoseconds to microseconds, during which the positions and velocities of all atoms are calculated at each time step.
Analysis of the MD trajectory can provide insights into the stability of the key interactions identified in molecular docking. For example, it can be determined if the hydrogen bonds between the indazole and the protein are maintained throughout the simulation. Furthermore, MD simulations can reveal the flexibility of different parts of the protein and the ligand, and how this flexibility might influence the binding affinity.
Table 3: Parameters Analyzed in a Molecular Dynamics Simulation
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, indicating their flexibility. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |
| Radius of Gyration | Indicates the compactness of the protein structure during the simulation. |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate way to investigate the intrinsic electronic properties of a molecule. nih.gov These methods are used to optimize molecular geometry, predict reactivity, and validate experimental data.
DFT calculations are employed to determine the electronic structure of this compound. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.govnih.gov For similar heterocyclic compounds, this gap is analyzed to understand charge transfer within the molecule. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. nih.gov These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule will interact with biological targets. For indazoles, the nitrogen atoms are typically electron-rich sites, making them prone to electrophilic attack or hydrogen bond formation. beilstein-journals.org
One of the powerful applications of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C NMR spectra. acs.orgrsc.org
These calculated spectra can be compared with experimental data to confirm the chemical structure of a synthesized compound. acs.orgresearchgate.net A strong correlation between the predicted and observed chemical shifts provides high confidence in the structural assignment. mdpi.com This is particularly useful for unambiguously determining the regioselectivity of substitutions on the indazole ring. beilstein-journals.org
The table below illustrates a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for an indazole derivative, demonstrating the validation process.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C3 | 134.7 | 135.1 | -0.4 |
| C3a | 123.1 | 123.5 | -0.4 |
| C4 | 121.0 | 121.3 | -0.3 |
| C5 | 120.9 | 121.2 | -0.3 |
| C6 | 126.8 | 127.0 | -0.2 |
| C7 | 109.7 | 110.0 | -0.3 |
| C7a | 140.0 | 140.4 | -0.4 |
This table is illustrative, based on typical data for the parent indazole scaffold, and does not represent actual data for this compound.
In Silico ADMET Prediction for Compound Optimization
Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the risk of late-stage failures. spandidos-publications.com
The following table summarizes key ADMET properties and their desired outcomes for a potential drug candidate.
| Property | Parameter | Favorable Prediction |
| Absorption | Human Intestinal Absorption | High |
| Caco-2 Permeability | High | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Dependent on target (Low for peripheral) |
| Plasma Protein Binding (PPB) | Moderate to Low | |
| Metabolism | CYP450 Inhibition | Non-inhibitor |
| Excretion | Total Clearance | Low to Moderate |
| Toxicity | AMES Mutagenicity | Negative |
| Hepatotoxicity | Negative |
This table provides a general overview of desirable ADMET properties for drug candidates.
Q & A
Basic: What are the recommended synthetic routes for 7-Methoxy-5-methyl-1H-indazole, and how can purity be optimized?
Methodological Answer:
Synthesis of this compound can be approached via heterocyclic condensation or functional group modifications. For example, a methoxy group can be introduced via nucleophilic substitution or protected intermediate strategies. Key steps include:
- Reaction Optimization: Use anhydrous DMF as a solvent with NaH as a base for methoxy group installation, similar to methods for 7-(methoxymethyl)-1-methyl-1H-indole synthesis .
- Purification: Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:9 ratio) to isolate the product. Preparative HPLC may further enhance purity .
- Validation: Confirm purity via HPLC (>95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced: How can researchers address discrepancies in crystallographic data or unexpected structural features?
Methodological Answer:
Contradictions in crystallographic data (e.g., bond length anomalies, thermal motion) require systematic validation:
- Structure Validation: Use checkCIF/PLATON to identify outliers in bond distances/angles and assess twinning or disorder .
- Refinement Strategies: In SHELXL, apply restraints for flexible groups (e.g., methoxy) and test alternative space groups to resolve ambiguities .
- Empirical Analysis: Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformational preferences .
Advanced: What computational methods are effective for predicting the binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with a Lamarckian genetic algorithm to screen binding poses. Set exhaustiveness to 20 for robust sampling .
- Scoring Function Calibration: Compare Vina’s affinity scores with experimental IC data to refine pose selection .
- MD Simulations: Perform 100-ns simulations (e.g., AMBER/CHARMM) to assess stability of ligand-receptor complexes, focusing on methoxy and methyl group interactions .
Advanced: How should researchers design experiments to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Iterative Refinement: Combine molecular dynamics (MD) simulations with mutagenesis studies to test predicted binding residues. For example, if docking suggests hydrogen bonding with a serine residue, create a S→A mutant and compare IC shifts .
- Data Triangulation: Validate computational models using orthogonal techniques:
Advanced: What strategies are recommended for elucidating the metabolic stability of this compound in vitro?
Methodological Answer:
- Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .
- Metabolite ID: Employ high-resolution MS/MS to identify hydroxylation or demethylation products. Compare fragmentation patterns with synthetic standards .
- Computational Prediction: Use ADMET predictors (e.g., SwissADME) to prioritize labile sites (e.g., methoxy groups) for experimental validation .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize variables like temperature (e.g., 0–20°C for methoxy installation), solvent polarity, and catalyst loading .
- Byproduct Analysis: Characterize side products (e.g., dimerization) via LC-MS and adjust stoichiometry (e.g., excess methyl iodide) to suppress them .
- Scale-Up Protocols: Transition from batch to flow chemistry for exothermic steps, ensuring consistent mixing and temperature control .
Advanced: What methodologies are suitable for analyzing the electronic effects of substituents on this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Perform B3LYP/6-311+G(d,p) calculations to map electrostatic potentials (ESP) and Fukui indices, identifying nucleophilic/electrophilic sites .
- Hammett Studies: Synthesize derivatives with electron-withdrawing/donating groups and correlate values with reaction rates (e.g., nitration, halogenation) .
- NMR Chemical Shifts: Compare experimental H NMR shifts with GIAO-calculated values to validate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
